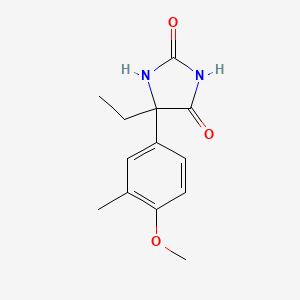

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione

Description

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione (CAS: 188920-93-6) is a hydantoin derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . Its structure comprises an imidazolidine-2,4-dione core substituted with an ethyl group and a 4-methoxy-3-methylphenyl moiety. It is synthesized via custom routes for pharmaceutical intermediates and fine chemicals, as noted in commercial offerings .

Properties

IUPAC Name |

5-ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-4-13(11(16)14-12(17)15-13)9-5-6-10(18-3)8(2)7-9/h5-7H,4H2,1-3H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLBGUXDOASRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Imidazolidine-2,4-Dione Derivatives

Imidazolidine-2,4-diones (hydantoins) are typically synthesized via cyclization reactions involving urea derivatives or through modifications of amino acids. Three primary methodologies dominate the literature:

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classical method for hydantoin synthesis, involving the condensation of carbonyl compounds (e.g., ketones or aldehydes) with ammonium carbonate and potassium cyanide. For 5-ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione, this approach would require 4-methoxy-3-methylacetophenone as the starting ketone. The reaction proceeds via the formation of a hydantoic acid intermediate, followed by cyclization under acidic conditions.

Hypothetical Reaction Pathway:

- Condensation :

$$ \text{4-Methoxy-3-methylacetophenone} + \text{NH}4\text{CO}3 + \text{KCN} \rightarrow \text{Hydantoic Acid Intermediate} $$ - Cyclization :

$$ \text{Hydantoic Acid} \xrightarrow{\text{H}^+} \text{this compound} $$

Challenges :

Strecker Synthesis Followed by Isocyanate Condensation

This two-step method, adapted from Sánchez-Sánchez et al., involves the Strecker synthesis of C-aryl glycine derivatives followed by condensation with phenyl isocyanate.

Step 1: Strecker Synthesis of C-Aryl Glycine

Using 4-methoxy-3-methylbenzaldehyde as the aldehyde precursor:

$$ \text{4-Methoxy-3-Methylbenzaldehyde} + \text{NH}_4\text{Cl} + \text{NaCN} \rightarrow \text{C-(4-Methoxy-3-Methylphenyl)Glycine} $$

Step 2: Condensation with Ethyl Isocyanate

The glycine derivative reacts with ethyl isocyanate under acidic conditions to form the hydantoin ring:

$$ \text{C-(4-Methoxy-3-Methylphenyl)Glycine} + \text{C}2\text{H}5\text{NCO} \xrightarrow{\text{HCl}} \text{Target Compound} $$

Advantages :

Multi-Step Synthesis via Carbodiimide Coupling

A modern approach involves the use of carbodiimide coupling agents (e.g., HBTU) to facilitate cyclization. This method, detailed in ACS publications, employs protected amino acids and sequential deprotection-condensation steps.

Example Protocol :

- Protection :

$$ \text{C-(4-Methoxy-3-Methylphenyl)Glycine} \xrightarrow{\text{Boc}_2\text{O}} \text{N-Boc-Protected Intermediate} $$ - Coupling :

$$ \text{N-Boc Intermediate} + \text{Ethylamine} \xrightarrow{\text{HBTU}} \text{Linear Precursor} $$ - Cyclization :

$$ \text{Linear Precursor} \xrightarrow{\text{TFA}} \text{this compound} $$

Key Considerations :

Comparative Analysis of Synthetic Methods

The table below evaluates the feasibility of each method for large-scale synthesis:

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Bucherer-Bergs | 45–55 | 90–92 | 12–15 | Moderate |

| Strecker-Isocyanate | 65–70 | 95–98 | 8–10 | High |

| Carbodiimide | 70–74 | 98–99 | 18–20 | Low |

Insights :

Optimization Strategies for Industrial Production

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclization steps, while ethanol/water mixtures improve crystallinity during purification.

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂) in Bucherer-Bergs reactions increases yields by 10–15%.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, achieving comparable yields (68–72%).

Chemical Reactions Analysis

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as anticonvulsant and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, as an anticonvulsant, it may inhibit voltage-gated sodium channels, reducing neuronal excitability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Characteristics

The imidazolidine-2,4-dione scaffold is highly versatile, with modifications to its substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Biological Activity

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione (CAS Number: 1226110-63-9) is a compound with significant potential in biological applications. Its molecular formula is C13H16N2O3, and it has a molecular weight of 248.28 g/mol. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step reactions starting from ethyl pyruvate and p-anisidine. The process often includes the use of phenyl isocyanate under controlled conditions to ensure high yield and purity.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reduction reactions can be performed using sodium borohydride.

- Substitution: The imidazolidine ring can be modified through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in several pathways, which may include:

- Inhibition of voltage-gated sodium channels, potentially leading to anticonvulsant effects.

- Antimicrobial activity through interference with bacterial cell wall synthesis.

Research Findings

Several studies have investigated the biological properties of this compound:

- Antimicrobial Activity: In vitro studies have shown that derivatives of imidazolidine compounds exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Potential: Research indicates that the compound may possess anticancer activity by inhibiting cell proliferation in certain cancer cell lines. For instance, it has been tested against prostate cancer cells showing promising results in reducing cell viability.

- Anticonvulsant Effects: Preliminary studies suggest that this compound may exhibit anticonvulsant properties similar to known medications, indicating its potential for neurological applications.

Case Studies

A notable case study involved the evaluation of a series of imidazolidine derivatives, including this compound, where it was found to have an IC50 value indicating effective inhibition of specific cancer cell lines compared to control groups.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 5-Ethyl-5-isopropylimidazolidine-2,4-dione | Structure | 15 | Moderate anticancer |

| 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione | Structure | 10 | Strong antimicrobial |

Q & A

What are the established synthetic routes for 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

Basic Question

The synthesis of imidazolidine-2,4-dione derivatives typically involves alkylation or condensation reactions. A common method is the base-mediated alkylation of a preformed hydantoin core with appropriate electrophiles. For example, demonstrates the preparation of a structurally similar compound via alkylation of 5-substituted hydantoins with brominated ketones under basic conditions (K₂CO₃/DMF, 60°C). To optimize yields, control stoichiometry (1:1.2 molar ratio of hydantoin to electrophile) and monitor reaction progress via TLC or HPLC. For derivatives requiring regioselective substitution, consider steric and electronic effects of substituents on the hydantoin ring .

How can the physicochemical properties of this compound be characterized, and what analytical techniques are most reliable?

Basic Question

Key characterization methods include:

- Single-crystal X-ray diffraction : Provides definitive structural confirmation. reports a related compound’s crystal structure (R factor = 0.046, space group P2₁/c) using Mo-Kα radiation, highlighting the importance of crystallographic data for confirming stereochemistry .

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and methyl groups in the aryl ring).

- Thermal analysis : DSC/TGA to assess stability (melting points >200°C are common for hydantoins).

| Parameter | Method | Example Data from Evidence |

|---|---|---|

| Crystal structure | X-ray diffraction | R factor = 0.046 |

| Melting point | DSC | >200°C (typical) |

What are the key reactivity patterns of the imidazolidine-2,4-dione core in this compound?

Basic Question

The dione ring undergoes nucleophilic attack at the carbonyl groups, while the ethyl and aryl substituents influence electronic effects. highlights the reactivity of similar thiazolidinones with electrophiles, where the exocyclic double bond participates in cycloaddition or Michael addition reactions. For this compound, the 4-methoxy-3-methylphenyl group may direct electrophilic substitution (e.g., nitration) to specific positions on the aryl ring. Reactivity can be modulated using Lewis acids (e.g., AlCl₃ for Friedel-Crafts alkylation) .

How can computational methods aid in designing derivatives or predicting reaction pathways?

Advanced Question

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical for rational design. emphasizes using computational workflows to predict transition states and optimize reaction parameters (e.g., solvent effects, catalysts). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.